4-Ethoxy-2,6-difluoroaniline
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Description
4-Ethoxy-2,6-difluoroaniline is a chemical compound with the CAS Number: 1017779-79-1 . It has a molecular weight of 173.16 and is in liquid form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO/c1-2-12-5-3-6 (9)8 (11)7 (10)4-5/h3-4H,2,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Trifluoromethyl-Substituted Heteroarenes Synthesis
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a building block for synthesizing trifluoromethyl-substituted heteroarenes like thiophenes, furans, pyrrols, and piperazines. This is crucial for developing drugs like Celebrex® (celecoxib), a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017).
Antioxidant Activity Evaluation
Studies on new 4-ethoxy-phenols, with variations in the 2,6-positions, demonstrated high antioxidant activity. This highlights their potential in developing antioxidant agents (Rubio-Cortés et al., 2021).
Oxidation to Nitroso-Compounds
2,6-Difluoroaniline, a related primary amine, is oxidized to nitroso-compounds using peroxybenzoic acid. This process is integral for synthesizing compounds like 4-fluoro-2,1,3-benzoxadiazole (Nunno et al., 1970).
Spectroscopic Feature Exploration
Research focusing on the spectroscopic features and reactive nature of difluoroanilines, including 2,6-difluoroaniline, utilized Density Functional Theory calculations. This study helps understand the effect of fluorine substitution in aniline derivatives (Kose et al., 2019).
Quantum Chemical Studies for NLO Applications
Quantum chemical studies on 2,4-difluoroaniline, a similar compound, explored its potential in nonlinear optics applications. This research is significant for developing materials with specific optical properties (Selvam et al., 2020).
Properties
IUPAC Name |
4-ethoxy-2,6-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYXUJTENEFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301494 |
Source
|
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-79-1 |
Source
|
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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